molecular formula C10H14N2O2 B2456535 3-cyclohexyl-1H-pyrazole-4-carboxylic acid CAS No. 874908-44-8

3-cyclohexyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2456535
CAS No.: 874908-44-8
M. Wt: 194.234
InChI Key: MOCBJMTUHWKNAQ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyclohexyl group attached to the third carbon of the pyrazole ring. This compound has the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a solid at room temperature and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation . The reaction conditions often require the use of solvents such as ethanol or tetrahydrofuran and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

3-Cyclohexyl-1H-pyrazole-4-carboxylic acid is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities .

Properties

IUPAC Name

5-cyclohexyl-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCBJMTUHWKNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874908-44-8
Record name 3-cyclohexyl-1H-pyrazole-4-carboxylic acid
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